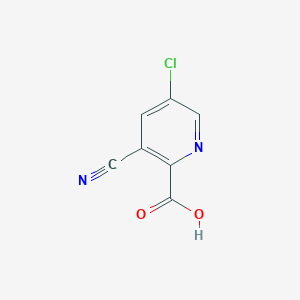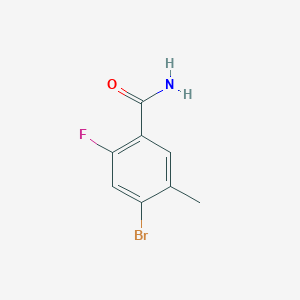
4-Bromo-2-fluoro-5-methylbenzamide
概要
説明
“4-Bromo-2-fluoro-5-methylbenzamide” is a chemical compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 . It is used in the field of industrial and scientific research .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-fluoro-5-methylbenzamide” consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . The compound has a molar refractivity of 47.6±0.3 cm³ .Physical And Chemical Properties Analysis
“4-Bromo-2-fluoro-5-methylbenzamide” has a density of 1.5±0.1 g/cm³, a boiling point of 284.8±30.0 °C at 760 mmHg, and a flash point of 126.1±24.6 °C . It also has a molar volume of 150.2±3.0 cm³ .科学的研究の応用
Radioisotope Labeling
4-Bromo-2-fluoro-5-methylbenzamide and its derivatives are useful in the synthesis of radioisotope-labeled compounds for biological studies. For instance, in a study, a compound was radioiodinated on its methoxybenzamide group, showing high affinity and selectivity for 5HT2-receptors in vitro and in vivo. This kind of radioisotope labeling is significant for studying receptor binding and distribution in the brain, aiding in neurological research (Mertens et al., 1994).
Antimicrobial Application
Derivatives of 4-Bromo-2-fluoro-5-methylbenzamide have shown promising antimicrobial properties. A study demonstrated the synthesis of fluorobenzamides containing thiazole and thiazolidine, which exhibited significant activity against a variety of bacterial and fungal strains. The presence of a fluorine atom in these compounds enhances their antimicrobial efficacy (Desai et al., 2013).
Chemical Synthesis
This chemical is used in the synthesis of various pharmaceutical compounds. For instance, its derivative was used in the synthesis of MDV3100, an androgen receptor antagonist, demonstrating the versatility of 4-Bromo-2-fluoro-5-methylbenzamide in medicinal chemistry (Li Zhi-yu, 2012).
Fluorination Processes
In chemical research, 4-Bromo-2-fluoro-5-methylbenzamide derivatives are used in studies involving fluorination, a crucial process in the development of pharmaceuticals and agrochemicals. A study described an iron-catalyzed, fluoroamide-directed C-H fluorination process, highlighting the role of such compounds in developing new fluorination methodologies (Groendyke et al., 2016).
Safety And Hazards
特性
IUPAC Name |
4-bromo-2-fluoro-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIILNNLSWGFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-methylbenzamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

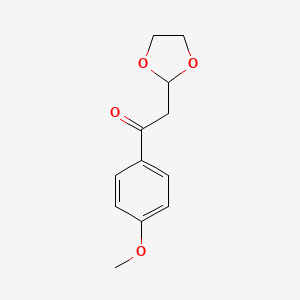
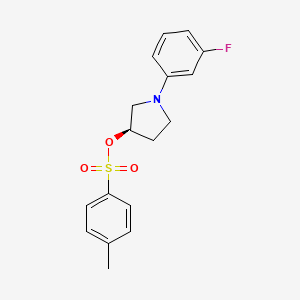
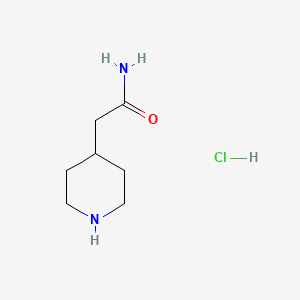
![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)
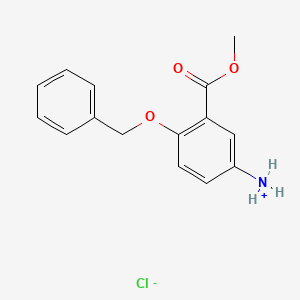
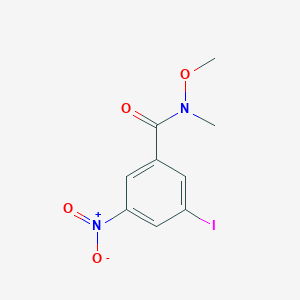
![3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1400190.png)
![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)
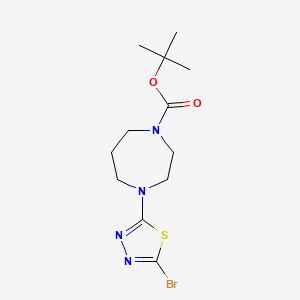
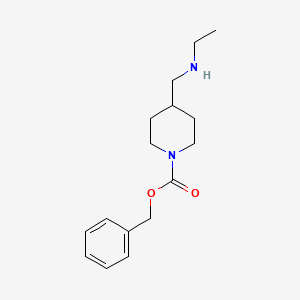
![ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate](/img/structure/B1400196.png)
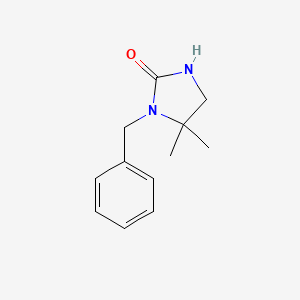
![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one](/img/structure/B1400198.png)
